2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

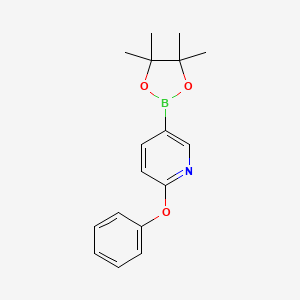

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure comprises a pyridine ring substituted at position 2 with a phenoxy group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are pivotal in pharmaceuticals, agrochemicals, and materials science . The pinacol boronate group enhances stability and solubility in organic solvents, making it advantageous for synthetic applications .

Properties

IUPAC Name |

2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMABRSOCDYXLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625077 | |

| Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-76-2 | |

| Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

-

Borylation Reaction: : The introduction of the boronate ester group is achieved through a borylation reaction. A common method involves the reaction of 2-phenoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).

-

Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired compound with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of robust catalysts and scalable purification methods ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

-

Suzuki-Miyaura Cross-Coupling: : This is the most prominent reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

-

Oxidation: : The boronate ester group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

-

Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))

Bases: Potassium carbonate, sodium hydroxide, cesium carbonate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

Phenol Derivatives: Resulting from oxidation of the boronate ester

Substituted Pyridines: From nucleophilic aromatic substitution

Scientific Research Applications

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

-

Chemistry: : It is widely used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

-

Biology: : The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

-

Medicine: : It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific biological pathways.

-

Industry: : The compound is used in the production of materials such as polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The phenoxy group and pyridine ring can also interact with various molecular targets, facilitating further chemical transformations.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, F) : Enhance electrophilicity, accelerating Suzuki-Miyaura coupling reactions .

- Halogen Substituents (Cl, F) : Enable further functionalization (e.g., C–H activation) and modulate steric/electronic profiles .

Research Findings and Challenges

- Synthetic Challenges: Steric hindrance from phenoxy groups complicates purification, requiring chromatographic techniques .

- Scalability : Halogenated derivatives (e.g., 2-chloro-3-fluoro) face scalability issues due to costly starting materials .

Q & A

How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized for high-yield biaryl synthesis?

Methodological Answer:

Optimization requires careful selection of palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), solvent systems (THF/toluene mixtures), and bases (K₂CO₃ or CsF). The electron-withdrawing phenoxy group may slow transmetallation, so elevated temperatures (80–100°C) are often necessary. Monitoring reaction progress via TLC or LC-MS helps identify incomplete coupling. Pre-purification via silica gel chromatography to remove boronic acid byproducts improves yield .

What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL or OLEX2 is ideal. Slow vapor diffusion with hexane/ethyl acetate mixtures promotes crystal growth. For twinned crystals, twin refinement protocols in SHELXL can resolve disorder in the dioxaborolane ring. Hydrogen-bonding interactions between the phenoxy oxygen and adjacent molecules may stabilize the lattice, requiring careful analysis of intermolecular contacts .

How do steric and electronic effects of the phenoxy substituent impact reactivity compared to fluorine or methoxy analogs?

Methodological Answer:

The phenoxy group introduces steric bulk and moderate electron donation via resonance, reducing electrophilicity at the boron center compared to fluoro-substituted analogs (e.g., 3-fluoro derivatives in ). This decreases coupling efficiency with sterically hindered aryl halides. Comparative kinetic studies using ¹¹B NMR can quantify reactivity differences, while Hammett parameters rationalize electronic effects .

Which advanced spectroscopic techniques validate boron coordination and purity?

Methodological Answer:

- ¹¹B NMR : A singlet near δ 30 ppm confirms tetrahedral boron coordination.

- HSQC and HMBC NMR : Correlate pyridine protons with boron to confirm connectivity.

- IR Spectroscopy : B-O stretches at 1350–1400 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) ensures purity and detects hydrolyzed boronic acid impurities .

What computational approaches predict the compound’s stability under catalytic conditions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level evaluates bond dissociation energies (B-O vs. B-C) and transition states in cross-coupling. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites, while Frontier Molecular Orbital (FMO) analysis predicts reactivity toward Pd catalysts .

How can batch-to-batch yield inconsistencies during scale-up be mitigated?

Methodological Answer:

Inconsistent yields often arise from residual moisture or oxygen. Implement strict anhydrous conditions (Schlenk line, molecular sieves). For Pd catalyst deactivation, pre-ligand screening (e.g., SPhos vs. XPhos) improves stability. Gradient HPLC identifies side products (e.g., protodeboronation), guiding recrystallization or column chromatography adjustments .

What protocols ensure long-term stability of this air-sensitive boronic ester?

Methodological Answer:

Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation. Regular ¹H NMR checks detect hydrolysis to boronic acid. For prolonged storage, formulate as a lyophilized solid with stabilizers (e.g., 1% BHT) .

How does the compound’s reactivity compare in Miyaura borylation vs. Suzuki coupling?

Methodological Answer:

In Miyaura borylation, the pyridine nitrogen may coordinate Pd, requiring excess base (KOAc) to prevent catalyst poisoning. For Suzuki coupling, pre-activation with BF₃·OEt₂ enhances electrophilicity. Comparative studies with 2-cyclopropyl analogs () show slower kinetics due to steric hindrance, necessitating longer reaction times .

What strategies resolve conflicting data in crystallographic vs. spectroscopic bond-length measurements?

Methodological Answer:

X-ray diffraction provides precise bond lengths (e.g., B-O = 1.36–1.39 Å), while DFT-optimized structures may deviate due to gas-phase approximations. Use Hirshfeld surface analysis to assess intermolecular interactions distorting solid-state measurements. Cross-validate with EXAFS for boron coordination geometry .

How is the compound utilized in synthesizing nitrogen-containing macrocycles?

Methodological Answer:

The pyridine nitrogen serves as a directing group in Pd-catalyzed C-H borylation. For example, coupling with terpyridine derivatives ( ) forms extended ligands. Optimize stoichiometry (1:1.2 boronic ester:halide) and use microwave-assisted heating to accelerate macrocyclization, monitored by MALDI-TOF MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.